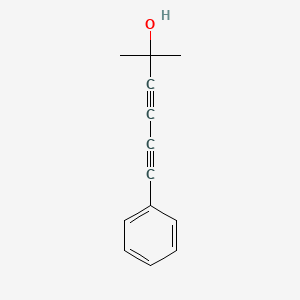

2-Methyl-6-phenyl-hexa-3,5-diyn-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16900-79-1 |

|---|---|

Molecular Formula |

C13H12O |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

2-methyl-6-phenylhexa-3,5-diyn-2-ol |

InChI |

InChI=1S/C13H12O/c1-13(2,14)11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9,14H,1-2H3 |

InChI Key |

VYMCMMJVDDPYFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#CC#CC1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 6 Phenyl Hexa 3,5 Diyn 2 Ol and Analogues

Convergent and Linear Synthetic Strategies

The assembly of 2-Methyl-6-phenyl-hexa-3,5-diyn-2-ol and related structures can be approached through both convergent and linear strategies. A convergent synthesis would involve the preparation of two key fragments, for instance, a phenyl-substituted haloalkyne and a protected propargyl alcohol derivative, which are then coupled in a late-stage step. This approach is often more efficient and allows for greater flexibility in the synthesis of analogues. A linear strategy, on the other hand, would involve the sequential addition of the constituent parts onto a starting molecule, building the carbon skeleton step-by-step. While potentially less efficient, linear syntheses can be advantageous for certain substitution patterns or when specific precursors are readily available.

Cross-Coupling Approaches

Cross-coupling reactions are the cornerstone for the formation of the C(sp²)-C(sp) and C(sp)-C(sp) bonds essential for the structure of this compound. The Sonogashira and Cadiot-Chodkiewicz reactions are particularly well-suited for this purpose, each offering distinct advantages in terms of substrate scope, reaction conditions, and catalytic systems.

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.org To construct the aryl-diynyl system of the target molecule, a Sonogashira coupling can be envisioned between a phenyl halide and a terminal diynyl alcohol, or through a sequential coupling strategy.

The classical Sonogashira coupling is catalyzed by a combination of a palladium complex and a copper(I) salt. beilstein-journals.org The palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination to form the new C-C bond, while the copper co-catalyst activates the terminal alkyne. This dual catalytic system is highly effective for a wide range of substrates.

For the synthesis of analogues, such as aryl-2-methyl-3-butyn-2-ols, the industrial process often employs a Pd/Cu-catalyzed Sonogashira reaction. beilstein-journals.org For instance, the coupling of 3-bromoaniline (B18343) with 2-methyl-3-butyn-2-ol (B105114) is a key step in the synthesis of the anticancer intermediate, Erlotinib. beilstein-journals.org While this produces a monoyne, the principles are directly applicable to the synthesis of more complex diynyl structures.

The efficiency and selectivity of the Sonogashira coupling are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of palladium and copper source, the ligand for the palladium catalyst, the base, and the solvent.

Recent advancements have focused on the development of copper-free Sonogashira protocols to mitigate issues associated with the use of copper, such as the formation of homocoupled diyne byproducts. A highly effective system for the coupling of aryl bromides with 2-methyl-3-butyn-2-ol involves the use of Pd(OAc)₂ as the palladium source, P(p-tol)₃ as the ligand, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in tetrahydrofuran (B95107) (THF) as the solvent. beilstein-journals.org This system provides good to excellent yields for a wide range of aryl bromides. beilstein-journals.org

The choice of ligand is crucial. Bulky, electron-rich phosphine (B1218219) ligands such as SPhos and XPhos have been shown to be effective in promoting the coupling, particularly in more challenging cases like decarboxylative couplings. beilstein-journals.org The base also plays a critical role, with organic bases like DBU often providing superior results in copper-free systems. beilstein-journals.org

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd/Cu | Not specified | Not specified | High (Industrial Process) | beilstein-journals.org |

| Aryl Bromides (various) | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | Good to Excellent | beilstein-journals.org |

| Aryl Bromides (various) | 4-Hydroxy-4-methyl-2-pentynoic acid (decarboxylative) | Pd(OAc)₂ / SPhos or XPhos | TBAF | THF | Good | beilstein-journals.org |

The Cadiot-Chodkiewicz coupling is the classical and most direct method for the synthesis of unsymmetrical 1,3-diynes. rsc.orgalfa-chemistry.comwikipedia.org It involves the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base. rsc.orgwikipedia.org This reaction is highly selective for the formation of the heterocoupled product, minimizing the formation of homocoupled byproducts. wikipedia.org

The seminal work by Cadiot and Chodkiewicz demonstrated the copper(I)-catalyzed coupling of a bromoalkyne with 2-methyl-but-3-yn-2-ol. rsc.orgalfa-chemistry.com This reaction forms the basis for the synthesis of a wide variety of diynyl alcohols. To synthesize an analogue of the target compound, one could couple phenylacetylene (B144264) with 4-bromo-2-methylbut-3-yn-2-ol. rsc.org

The reaction is typically carried out using a copper(I) salt, such as CuI or CuBr, and an amine base like piperidine (B6355638) or an alkylamine. rsc.orgwikipedia.org The use of a reducing agent, such as hydroxylamine (B1172632) hydrochloride, can be beneficial to maintain the copper in its active +1 oxidation state. wikipedia.org The solvent choice can also be important, with co-solvents like methanol, ethanol, DMF, or THF sometimes used to improve the solubility of the reactants. rsc.org

Recent modifications to the classical protocol have aimed to improve the efficiency and selectivity of the reaction. The use of a palladium co-catalyst in conjunction with the copper catalyst has been shown to be effective. rsc.org For the coupling of 4-bromo-2-methylbut-3-yn-2-ol with phenylacetylene, a Cu/Pd-catalyzed system with tetrabutylammonium (B224687) bromide (TBAB) as an additive has been reported to give the desired diyne in almost quantitative yield. rsc.org The use of phosphine ligands, such as tris(o-tolyl)phosphine, with CuI as the catalyst has also been shown to provide excellent yields for the coupling of terminal alkynes with 1-bromoalkynes. rsc.org

| Terminal Alkyne | 1-Haloalkyne | Catalyst System | Base/Additive | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Methyl-but-3-yn-2-ol | Bromoalkyne | Cu(I) | Amine | Not specified | Not specified (Classical method) | rsc.orgalfa-chemistry.com |

| Phenylacetylene | 4-Bromo-2-methylbut-3-yn-2-ol | Cu/Pd | TBAB | Not specified | ~100 | rsc.org |

| Terminal Alkynes (Aryl) | 1-Bromoalkyne | CuI / P(o-Tol)₃ | K₂CO₃ | Ethanol | Excellent | rsc.org |

Cadiot-Chodkiewicz Coupling Protocols

Gold(I)-Catalyzed Cross-Coupling Routes

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of alkynes. Gold(I) complexes, in particular, are effective catalysts for a variety of transformations, including the cross-coupling of terminal alkynes to form unsymmetrical 1,3-diynes. This approach offers an alternative to traditional methods like the Cadiot-Chodkiewicz and Glaser-Hay couplings, which often suffer from limitations such as the need for pre-functionalized substrates or the formation of undesired homocoupling byproducts.

A significant advancement in gold-catalyzed cross-coupling is the use of hydrogen peroxide (H₂O₂) as a green and inexpensive oxidant. This methodology facilitates a homogeneous oxidative gold catalysis process. The catalytic system, often involving a gold catalyst in conjunction with a 1,10-phenanthroline (B135089) (phen) ligand, can effectively promote the oxidation of Au(I) to Au(III) in the presence of H₂O₂. This strategy has been successfully applied to the synthesis of 1,3-diynes and polyynes. The reaction proceeds under mild conditions and demonstrates high atom economy and remarkable selectivity. This approach avoids the use of expensive external oxidants or pre-functionalized substrates, making it a more sustainable and efficient method for constructing complex alkynyl structures.

The choice of ligand in gold-catalyzed reactions is crucial as it significantly influences the catalyst's reactivity and stability. Ligands can affect the electronic properties and steric environment of the gold center, thereby tuning its catalytic activity. In the context of alkyne functionalization, bulky phosphine ligands are often employed to stabilize the gold complex and prevent the formation of less reactive dinuclear species.

For the oxidative cross-coupling of terminal alkynes, N,N-ligands such as 1,10-phenanthroline have been shown to be critical for promoting the transformation and achieving high heteroselectivity. The ligand's role extends to facilitating the reductive elimination step from the Au(III) intermediate, which can be rate-limiting. Systematic studies have shown that both steric and electronic factors of the ligand play a part, with electron-donating ability and steric bulk being key parameters that can be modulated to optimize catalytic performance. The interplay between the ligand, the gold catalyst, and the substrates determines the efficiency and selectivity of the alkyne functionalization reaction.

Multistep Syntheses from Simpler Precursors

The construction of complex molecules like this compound often necessitates a multistep synthetic approach, starting from readily available and simpler chemical building blocks. These routes typically involve the sequential introduction of alkyne functionalities and the formation of key intermediates.

A common strategy in the synthesis of unsymmetrical polyynes involves the use of halogenated alkyne intermediates. Specifically, 1-bromoalkynes are valuable precursors in cross-coupling reactions such as the Cadiot-Chodkiewicz coupling. However, the instability of these intermediates can be a significant drawback. The preparation of these brominated alkynes is a critical step that enables subsequent coupling with a terminal alkyne to build the desired carbon framework.

The core of many multistep syntheses of diynes and polyynes involves the sequential addition of acetylene (B1199291) units. This can be achieved through a series of cross-coupling reactions. For instance, a Sonogashira coupling reaction can be used to couple a terminal alkyne with an aryl or vinyl halide. This reaction, typically catalyzed by palladium and a copper co-catalyst, is a robust method for forming C(sp²)-C(sp) bonds. By carefully selecting the sequence of coupling partners, complex polyynes can be assembled in a controlled manner. For example, an aryl halide can first be coupled with an acetylene-containing building block, followed by another coupling reaction to introduce the second alkyne moiety. This stepwise approach allows for the synthesis of unsymmetrical diynes with defined structures.

Interactive Data Tables

Below are interactive tables summarizing key aspects of the synthetic methodologies discussed.

Isolation and Purification Techniques for Diynol Products

The purification of diynol products, like this compound, is a critical step to ensure the removal of impurities that could interfere with subsequent reactions or characterization. The choice of method depends on the physical state of the crude product (solid or oil) and the nature of the impurities.

Chromatographic Separations (e.g., Column Chromatography)

Column chromatography is a fundamental and widely used purification technique in organic synthesis, proving particularly effective for separating components of a mixture based on their differential adsorption to a stationary phase. orgsyn.org For diynol products, this method is invaluable for isolating the desired alcohol from less polar byproducts or more polar impurities.

The process involves packing a glass column with a solid adsorbent, typically silica (B1680970) gel or alumina, which serves as the stationary phase. orgsyn.org The crude reaction mixture containing this compound is dissolved in a minimal amount of solvent and loaded onto the top of the column. orgsyn.org An eluent, or mobile phase, which is a solvent or a mixture of solvents, is then passed through the column. orgsyn.org

The separation principle relies on the polarity differences between the compounds in the mixture. The polar hydroxyl group in this compound will cause it to adsorb more strongly to the polar silica gel stationary phase compared to nonpolar impurities. Conversely, highly polar impurities will adsorb even more strongly. By gradually increasing the polarity of the eluent, compounds are selectively desorbed and travel down the column at different rates.

For phenyl-substituted compounds, specialized phenyl stationary phases can be used in High-Performance Liquid Chromatography (HPLC) to enhance separation through π-π interactions between the phenyl groups on the stationary phase and the analyte. uhplcs.comchromatographyonline.com

A typical procedure for the column chromatographic purification of a diynol product is outlined in the table below. The selection of the eluent system is often determined empirically, starting with a nonpolar solvent and gradually adding a more polar solvent to increase the eluting power.

| Step | Action | Purpose |

| 1. Column Packing | A slurry of silica gel in a nonpolar solvent (e.g., hexanes) is poured into a glass column. | To create a uniform stationary phase free of air bubbles and channels. orgsyn.org |

| 2. Sample Loading | The crude product is dissolved in a minimal volume of solvent and carefully added to the top of the silica gel. | To apply the mixture in a concentrated band for optimal separation. orgsyn.org |

| 3. Elution | A solvent system (eluent) is passed through the column. A gradient from a nonpolar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is common. | To selectively move compounds down the column based on their polarity. Less polar compounds elute first. |

| 4. Fraction Collection | The eluent is collected in a series of separate tubes, or fractions, as it exits the column. | To isolate the separated compounds as they emerge from the column. orgsyn.org |

| 5. Analysis | Each fraction is analyzed, typically by Thin-Layer Chromatography (TLC), to identify which fractions contain the pure desired product. | To determine the purity of the collected fractions and combine those containing the target compound. |

Recrystallization and Solvent Evaporation

Recrystallization is the premier method for purifying solid organic compounds. libretexts.orgmt.com This technique is predicated on the principle that the solubility of most solids increases with temperature. libretexts.org If the crude this compound is obtained as a solid, recrystallization can be an exceptionally effective final purification step.

The core of the technique involves dissolving the impure solid in a hot solvent to create a saturated solution. mt.com As this solution is allowed to cool slowly, the solubility of the target compound decreases, and it begins to form a crystalline lattice. The impurities, being present in a smaller concentration, remain dissolved in the solvent (mother liquor). mt.com The rate of cooling is crucial; slow cooling generally promotes the formation of larger, purer crystals. libretexts.org

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Furthermore, it should either not dissolve the impurities at all or dissolve them very well, so they remain in the mother liquor upon cooling.

| Step | Action | Purpose |

| 1. Solvent Selection | The impure solid is tested in various solvents to find one where it is highly soluble when hot and poorly soluble when cold. | To identify a suitable medium for dissolving the compound and allowing it to crystallize upon cooling. libretexts.org |

| 2. Dissolution | The impure solid is placed in a flask, and the minimum amount of hot solvent is added to dissolve it completely. | To create a saturated solution at an elevated temperature. youtube.com |

| 3. Cooling | The hot solution is allowed to cool slowly to room temperature, and then often placed in an ice bath. | To decrease the solubility of the desired compound, inducing crystallization. youtube.com |

| 4. Crystal Collection | The formed crystals are separated from the cold solvent (mother liquor) by vacuum filtration. | To isolate the purified solid product. mt.com |

| 5. Washing & Drying | The collected crystals are washed with a small amount of cold solvent and then dried to remove any residual solvent. | To remove any adhering mother liquor containing impurities and obtain the final, pure compound. libretexts.org |

In cases where the product is highly soluble even at low temperatures, evaporative recrystallization may be employed. This involves the slow evaporation of the solvent from the solution, which increases the concentration of the solute and induces crystallization. mt.com

Reactivity and Transformational Chemistry of 2 Methyl 6 Phenyl Hexa 3,5 Diyn 2 Ol

Reactions Involving the Diacetylene Moiety

The diacetylene core is the primary site of reactivity, serving as a versatile substrate for intramolecular and intermolecular reactions. Its conjugated nature allows for unique electronic interactions that facilitate cyclization cascades and its use as a rigid building block in cross-coupling chemistry.

The linear, rigid structure of the diyne can be transformed into cyclic systems through various catalytic pathways. These reactions are of significant interest for synthesizing polycyclic aromatic compounds and other complex carbocycles.

The π-bonds of the diacetylene unit are nucleophilic and can be activated by electrophiles, most notably carbophilic Lewis acids like gold(I) complexes. This electrophilic activation makes the alkyne carbons susceptible to intramolecular nucleophilic attack, initiating a carbocyclization cascade.

In reactions involving derivatives of diynes, gold(I) catalysts promote a 6-endo-dig cyclization. acs.org This process is initiated by the coordination of the gold(I) catalyst to one of the alkyne moieties, which sufficiently polarizes the π-system to allow for an intramolecular attack by the second alkyne. This cyclization is a powerful method for forming six-membered rings and proceeds through intermediates like an aurated aryl cation. acs.org The regioselectivity of the reaction, favoring the 6-endo-dig pathway over a 5-endo-dig pathway, can be influenced by the specific diyne backbone and the ligands on the catalyst. acs.org

| Feature | Description | Reference |

|---|---|---|

| Catalyst Type | Carbophilic Lewis acids, typically Gold(I) complexes. | acs.org |

| Primary Mechanism | Electrophilic activation of an alkyne followed by intramolecular nucleophilic attack. | monash.edu |

| Common Pathway | 6-endo-dig cyclization to form six-membered ring systems. | acs.org |

| Key Intermediate | An aurated aryl cation or a related vinylgold species. | acs.org |

Gold(I) catalysis has become a premier tool for mediating the cyclization of diynes due to the catalyst's strong affinity for carbon-carbon triple bonds. acs.org For 1,6-diynes, which share a similar spacing to the subject compound, gold(I) catalysts facilitate cycloisomerization reactions under mild conditions. nih.gov

The generally accepted mechanism involves the following steps:

Coordination: The gold(I) catalyst coordinates to one of the alkyne units, activating it as an electrophile.

Nucleophilic Attack: The second, non-activated alkyne acts as an intramolecular nucleophile, attacking the activated alkyne. For substrates like 2-methyl-6-phenyl-hexa-3,5-diyn-2-ol, this would proceed in a 6-endo-dig fashion. acs.orgmonash.edu

Intermediate Formation: This cyclization generates a highly reactive vinylgold intermediate. acs.org

Rearrangement/Protodeauration: The intermediate can undergo further rearrangement or be protonated to release the final cyclic product and regenerate the active gold(I) catalyst.

The specific outcome of the reaction can be finely tuned by the choice of ligands on the gold catalyst and the substitution pattern on the diyne substrate. monash.edu This methodology allows for the efficient construction of diverse organic scaffolds. acs.org

| Diyne Type | Catalyst System | Primary Product Type | Reference |

|---|---|---|---|

| 1,5-Diynes with Phenyl Linkers | (IPr)Au(SbF6) | Products of 5-endo-dig cyclization. | acs.org |

| 1,5-Diynes with Vinylene Linkers | Gold(I) complexes | Products of 6-endo-dig cyclization. | acs.org |

| 1,6-Diyne Esters | AuCl(PPh3) / AgSbF6 | δ-Diketones via monash.edumonash.edu-sigmatropic rearrangement. | monash.edu |

| Symmetrically Substituted 1,6-Diynes | Gold(I) complexes | Stereoselective Z-cyclopentylidene derivatives. | nih.gov |

Bergman cycloaromatization is a pericyclic reaction that involves the thermal or photochemical cyclization of an enediyne to form a highly reactive p-benzyne diradical, which can then abstract hydrogen atoms to form an aromatic ring.

This reaction pathway is not characteristic of conjugated diynes like this compound. The key structural requirement for Bergman cycloaromatization is the enediyne motif (a Z-double bond flanked by two alkyne groups), which forces the two triple bonds into close proximity. The distance between the terminal carbons of the alkynes in an enediyne is typically around 3.2-3.3 Å, allowing for the formation of the C1-C6 bond in the p-benzyne intermediate.

In contrast, the conjugated diacetylene system in this compound has a linear geometry that holds the reactive carbons far apart, sterically preventing the intramolecular cyclization required for this pathway. Therefore, aromatization of this compound proceeds through alternative mechanisms, such as the gold-catalyzed cycloisomerizations discussed previously, rather than a Bergman-type reaction.

The diacetylene unit serves as a valuable building block for creating larger, conjugated organic materials, which are of interest for their electronic and optical properties. Cross-coupling reactions are a primary method for incorporating this moiety into extended π-systems.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org

Critically, the standard Sonogashira reaction requires a terminal alkyne (a C≡C-H bond) to act as one of the coupling partners. organic-chemistry.org The structure of this compound features a phenyl group at one end of the diacetylene unit and a tertiary alcohol group at the other, meaning it has no terminal alkyne. Consequently, this specific molecule cannot participate directly as the alkyne component in a Sonogashira coupling.

However, the synthesis of this compound and related structures heavily relies on Sonogashira-type couplings to construct the diacetylene core. For instance, a common synthetic route would involve coupling a terminal alkyne like phenylacetylene (B144264) with a halo-alkyne precursor. The resulting phenyl-capped diyne unit is a stable and highly conjugated building block that can be incorporated into more complex molecules, serving as a rigid linker to extend conjugation in polymers and oligomers for materials science applications.

| Component | Role | Common Examples | Reference |

|---|---|---|---|

| Alkyne Substrate | Nucleophilic coupling partner. | Terminal alkynes (R-C≡C-H). | wikipedia.org |

| Halide Substrate | Electrophilic coupling partner. | Aryl/vinyl iodides, bromides, or triflates. | wikipedia.org |

| Palladium Catalyst | Primary catalyst for the cross-coupling cycle. | Pd(PPh3)4, PdCl2(PPh3)2. | libretexts.org |

| Copper(I) Co-catalyst | Activates the terminal alkyne. | CuI. | organic-chemistry.org |

| Base | Neutralizes HX byproduct and facilitates catalyst turnover. | Amines (e.g., triethylamine, diethylamine). | wikipedia.org |

Cross-Coupling Reactions as Building Blocks

Glaser-Hay Coupling for Unsymmetrical Diynes

The synthesis of unsymmetrical conjugated diynes such as this compound is effectively achieved through cross-coupling reactions. The Glaser-Hay coupling is a cornerstone method for the formation of a C(sp)-C(sp) bond via the oxidative coupling of terminal alkynes. While the original Glaser coupling often leads to a mixture of homocoupled and cross-coupled products, the Hay modification provides improved selectivity for unsymmetrical diynes. rsc.org

The synthesis of this compound via a Hay-type coupling would involve the reaction between phenylacetylene and 2-methyl-3-butyn-2-ol (B105114). The reaction is typically catalyzed by a copper(I) salt, such as copper(I) chloride (CuCl), in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) and an oxidant, which is often molecular oxygen from the air. rsc.org The TMEDA ligand helps to solubilize the copper catalyst, enhancing its reactivity and versatility across various solvents. rsc.org This methodology allows for the efficient and selective formation of the desired unsymmetrical diyne product.

Table 1: Representative Conditions for Glaser-Hay Coupling

| Catalyst System | Ligand/Base | Oxidant | Typical Solvent | Product Type |

|---|---|---|---|---|

| Copper(I) Chloride | TMEDA | O₂ (Air) | Dichloromethane | Unsymmetrical Diyne |

| Copper(II) Acetate | Piperidine (B6355638) | - | Methanol/Pyridine (B92270) | Unsymmetrical Diyne |

Functionalization of Alkyne Bonds (e.g., Hydroamination, Hydrosilylation)

The conjugated diyne core of this compound is susceptible to a variety of addition reactions, allowing for extensive functionalization.

Hydroamination: The addition of an N-H bond across one of the alkyne units is a powerful tool for synthesizing nitrogen-containing compounds. The hydroamination of diynes can be catalyzed by various transition metals, including silver, gold, and tantalum. Silver-catalyzed intramolecular hydroamination has been shown to be an effective method for the desymmetrization of diynes, including those bearing unprotected tertiary hydroxyl groups. This suggests that this compound could undergo selective hydroamination on one of its alkyne moieties, leading to valuable functionalized intermediates.

Hydrosilylation: The addition of a silicon-hydride (Si-H) bond across the carbon-carbon triple bonds, known as hydrosilylation, can produce silyl-substituted enynes or dienes, which are versatile building blocks in organic synthesis. The reaction is commonly catalyzed by platinum complexes. nih.gov Depending on the reaction conditions and the stoichiometry of the hydrosilane reagent, either mono- or bis-silylated products can be obtained. nih.gov The regioselectivity and stereoselectivity of the addition are influenced by the choice of catalyst and the substitution pattern of the diyne.

Table 2: Potential Functionalization of Alkyne Bonds

| Reaction | Catalyst | Reagent | Potential Product |

|---|---|---|---|

| Hydroamination | Silver or Gold Complex | Primary or Secondary Amine | Alkenylamine / Enyne-amine |

Transformations of the Hydroxyl Group

The tertiary hydroxyl group in this compound can be viewed both as a functional handle for derivatization and as a protecting group for a terminal alkyne.

Deprotection and Retro-Favorskii Reactions for Terminal Alkynes

The 2-hydroxyprop-2-yl moiety is a well-established protecting group for terminal alkynes. Its removal is accomplished via a base-catalyzed fragmentation known as the retro-Favorskii reaction. This reaction involves treating the substrate with a strong base, such as potassium hydroxide (B78521) (KOH), in a suitable solvent at elevated temperatures. The reaction proceeds via cleavage of the C-C bond between the quaternary carbon and the alkyne, liberating the terminal diyne (1-phenylbuta-1,3-diyne) and acetone. This transformation is a key step for unmasking the terminal alkyne for subsequent reactions, such as further coupling processes.

Derivatization to Esters or Ethers

The tertiary hydroxyl group can be derivatized, although its steric hindrance makes it less reactive than primary or secondary alcohols. researchgate.net

Esterification: The formation of esters from tertiary alcohols is challenging but can be achieved. Reaction with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base is a common approach. Alternatively, methods using cation exchange resins as catalysts in non-aqueous systems have been developed for the direct esterification of tertiary alcohols. google.com

Etherification: The synthesis of ethers from tertiary alcohols via methods like the Williamson ether synthesis is generally not effective due to the high propensity for elimination reactions under basic conditions.

Oxidation and Reduction Pathways

Oxidation: The tertiary alcohol functional group is resistant to oxidation under standard conditions. However, the conjugated diyne system is susceptible to oxidative cleavage. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can break the carbon-carbon triple bonds, leading to the formation of carboxylic acids. stackexchange.com Under these conditions, this compound would likely be cleaved to produce benzoic acid and other smaller fragments. An oxidative rearrangement of the tertiary propargylic alcohol to an enoic acid has also been reported using reagents like m-CPBA. thieme-connect.com

Reduction: The alkyne functionalities are readily reduced. Catalytic hydrogenation offers a pathway to various products depending on the catalyst and conditions used.

Table 3: Reduction Pathways of the Diyne System

| Catalyst | Conditions | Primary Product |

|---|---|---|

| Pd/C | H₂ (1 atm) | 2-Methyl-6-phenylhexane-2-ol (Alkane) |

| Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | H₂ (1 atm) | 2-Methyl-6-phenyl-hexa-3,5-dien-2-ol (Conjugated Diene) |

Reactivity of the Phenyl Group

The phenyl group of this compound can participate in electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The reactivity of the ring is governed by the electronic nature of the substituent attached to it. The conjugated diyne system acts as a strong electron-withdrawing group through induction and resonance.

This electron-withdrawing effect deactivates the aromatic ring towards electrophilic attack, making substitution reactions slower compared to benzene (B151609). masterorganicchemistry.com According to the principles of electrophilic aromatic substitution, deactivating groups direct incoming electrophiles to the meta position. Therefore, reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), or Friedel-Crafts acylation would be expected to yield the corresponding meta-substituted derivatives of this compound. uomustansiriyah.edu.iq

Electrophilic Aromatic Substitution (theoretical considerations)

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. In the case of this compound, the reaction would involve the substitution of a hydrogen atom on the phenyl ring with an electrophile. The feasibility and outcome of such a reaction are theoretically governed by the electronic influence of the 2-methyl-hexa-3,5-diyn-2-ol substituent on the aromatic ring.

The substituent, an alkynyl group, is generally considered to be deactivating and meta-directing in electrophilic aromatic substitution. This is attributed to the sp-hybridized carbon atoms of the alkyne, which are more electronegative than the sp2-hybridized carbons of the benzene ring. This electronegativity difference leads to an inductive electron-withdrawing effect from the ring, reducing its electron density and thus its reactivity towards electrophiles.

The deactivating nature of the substituent makes the aromatic ring less nucleophilic than benzene itself, requiring harsher reaction conditions for electrophilic substitution to occur. The electron-withdrawing inductive effect destabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.orglibretexts.org

Regarding the directing effect, the inductive withdrawal of electron density is most pronounced at the ortho and para positions. This results in the meta position being the least deactivated and therefore the most favorable site for electrophilic attack. The resonance structures of the arenium ion intermediate show that attack at the ortho or para positions would place a positive charge on the carbon atom directly attached to the electron-withdrawing alkynyl group, which is an energetically unfavorable situation. Conversely, meta attack results in a more stable intermediate where the positive charge is not adjacent to the deactivating group. Therefore, the 2-methyl-hexa-3,5-diyn-2-ol substituent is predicted to direct incoming electrophiles to the meta position.

A summary of the directing effects of substituents in electrophilic aromatic substitution is presented in the table below.

| Substituent Type | Reactivity Effect | Directing Effect | Example Groups |

| Activating | Increases rate of reaction | Ortho, Para | -OH, -NH2, -OR, -Alkyl |

| Deactivating | Decreases rate of reaction | Meta | -NO2, -CN, -SO3H, -C=O |

| Deactivating | Decreases rate of reaction | Ortho, Para | -F, -Cl, -Br, -I |

Theoretical Reaction Outcomes for Electrophilic Aromatic Substitution on this compound:

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO3, H2SO4 | 1-(3-Nitrophenyl)-6-methylhexa-3,5-diyn-2-ol |

| Halogenation | Br2, FeBr3 | 1-(3-Bromophenyl)-6-methylhexa-3,5-diyn-2-ol |

| Sulfonation | Fuming H2SO4 | 3-(6-Methyl-6-hydroxyhepta-2,4-diyn-1-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 1-(3-Acetylphenyl)-6-methylhexa-3,5-diyn-2-ol |

It is important to note that these are theoretical considerations, and the actual reactivity may be influenced by steric factors and the specific reaction conditions employed.

Metalation and Lithiation Reactions

The terminal alkyne proton in this compound is weakly acidic, with a pKa of approximately 25. This acidity allows for deprotonation by strong bases, such as organolithium reagents, in a process known as metalation. libretexts.orgyoutube.com Lithiation, a specific type of metalation involving lithium, is a common and synthetically useful reaction for terminal alkynes.

The reaction of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), would result in the formation of a lithium acetylide. This reaction proceeds via an acid-base mechanism where the strongly basic organolithium compound removes the terminal acetylenic proton. libretexts.org

The resulting lithium acetylide is a potent nucleophile and can be used in a variety of subsequent reactions to form new carbon-carbon bonds. For instance, it can react with electrophiles like aldehydes, ketones, or alkyl halides.

General Reaction Scheme for Lithiation:

This compound + R-Li → Lithium (this compound)ide + R-H

Commonly Used Organolithium Reagents and Their Properties:

| Organolithium Reagent | Formula | Base Strength | Common Applications |

| n-Butyllithium | n-BuLi | Strong | Deprotonation of weak carbon acids (e.g., terminal alkynes), initiation of polymerization |

| sec-Butyllithium | s-BuLi | Stronger | Similar to n-BuLi, but more sterically hindered |

| tert-Butyllithium | t-BuLi | Very Strong | Deprotonation of very weak carbon acids, metal-halogen exchange |

| Methyllithium | MeLi | Strong | Nucleophilic addition to carbonyls, deprotonation |

The choice of organolithium reagent and reaction conditions (solvent, temperature) can influence the efficiency of the lithiation and any subsequent reactions. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used for these reactions as they solvate the lithium cation.

The formation of the lithium acetylide of this compound opens up pathways for the synthesis of more complex molecules. For example, reaction with an aldehyde would yield a propargylic alcohol derivative.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Methyl-6-phenyl-hexa-3,5-diyn-2-ol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for unambiguous signal assignment.

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals characteristic signals for each type of proton present in the molecule. The phenyl protons typically appear as a multiplet in the aromatic region, around 7.28-7.45 ppm. The two methyl groups, being chemically equivalent, are expected to produce a sharp singlet at approximately 1.62 ppm, integrating to six protons. The hydroxyl proton, being labile, may appear as a broad singlet, and its chemical shift can vary depending on concentration and solvent; a typical value is around 2.15 ppm.

The ¹³C NMR spectrum provides information on the different carbon environments. The phenyl carbons exhibit signals in the aromatic region, with the ipso-carbon (the carbon attached to the diyne chain) appearing at a distinct chemical shift. The quaternary carbon of the tertiary alcohol is typically observed around 65.7 ppm. The two equivalent methyl carbons attached to this carbinol center would resonate at approximately 31.0 ppm. The four sp-hybridized carbons of the diyne moiety are expected in the range of 70-90 ppm.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl Protons | 7.28-7.45 (m) | 121.8, 128.4, 129.2, 132.3 |

| Methyl Protons | 1.62 (s) | 31.0 |

| Hydroxyl Proton | 2.15 (s) | - |

| C(CH₃)₂ | - | 65.7 |

| Diyne Carbons | - | 72.8, 81.3, 82.5, 88.0 |

Note: 's' denotes a singlet and 'm' denotes a multiplet. Chemical shifts are referenced to TMS (tetramethylsilane).

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, COSY would primarily confirm the coupling patterns within the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak between the singlet at 1.62 ppm in the ¹H spectrum and the signal at 31.0 ppm in the ¹³C spectrum, confirming their assignment to the methyl groups. Similarly, the phenyl proton signals would correlate with their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, the methyl protons (at 1.62 ppm) would show a correlation to the quaternary carbinol carbon (at 65.7 ppm) and one of the sp-hybridized carbons of the diyne system. The phenyl protons would show correlations to the adjacent sp-hybridized carbon of the diyne, confirming the connection of the phenyl ring to the diyne chain.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula. For this compound (C₁₃H₁₂O), the calculated exact mass is 184.0888. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition.

Different ionization techniques can be employed to generate ions for mass analysis.

Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z 184, and a series of fragment ions. A prominent fragment would likely be the loss of a methyl group ([M-15]⁺) to form a stable tertiary carbocation, resulting in a peak at m/z 169. Another characteristic fragmentation could be the loss of the entire dimethylcarbinol group.

Electrospray Ionization (ESI): This is a soft ionization technique that typically results in less fragmentation and often shows the protonated molecule ([M+H]⁺) at m/z 185 or adducts with solvent molecules or salts (e.g., [M+Na]⁺). This technique is particularly useful for confirming the molecular weight of the compound with minimal fragmentation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key functional groups are the alkyne (C≡C) and hydroxyl (O-H) groups.

The IR spectrum would be expected to show a sharp, characteristic absorption band for the C≡C stretching vibration in the region of 2100-2260 cm⁻¹. The presence of two conjugated triple bonds may result in two distinct, though potentially weak, absorption bands in this region. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the tertiary alcohol group. The broadness of this peak is due to hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis

UV-Vis spectroscopy is a pivotal technique for investigating the electronic transitions within molecules containing chromophores and conjugated systems. The extended π-system of this compound, arising from the interaction between the phenyl ring and the diacetylene core, is expected to give rise to characteristic absorption bands in the UV region.

The electronic spectrum of conjugated systems is dominated by π → π* transitions. As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a bathochromic (red) shift of the absorption maximum (λmax) to longer wavelengths. youtube.com For this compound, the conjugation between the phenyl group and the two triple bonds is the primary determinant of its UV-Vis absorption profile.

| Chromophore | Expected Transition | Anticipated λmax (nm) | Remarks |

|---|---|---|---|

| Phenyl-diyne | π → π* | 250 - 300 | Strong absorption due to extended conjugation. |

Elemental Analysis (EA) for Purity and Composition Verification

Elemental analysis is a fundamental technique for determining the mass percentages of the constituent elements in a compound. This analysis is crucial for verifying the empirical and molecular formula of a synthesized compound, thereby confirming its purity and elemental composition. The molecular formula of this compound is C13H12O.

The theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), and oxygen (O). webqc.org For a pure sample of this compound, the experimentally determined elemental percentages should closely match these theoretical values. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.

The calculation for the theoretical elemental composition is as follows:

Molecular Formula: C13H12O

Molar Mass: (13 × 12.011) + (12 × 1.008) + (1 × 15.999) = 184.23 g/mol

% C = (13 × 12.011 / 184.23) × 100 = 84.75%

% H = (12 × 1.008 / 184.23) × 100 = 6.57%

% O = (1 × 15.999 / 184.23) × 100 = 8.68%

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 84.75 |

| Hydrogen | H | 6.57 |

| Oxygen | O | 8.68 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural elucidation.

Although a specific crystal structure for this compound has not been reported, the expected molecular geometry can be predicted based on the known structures of similar molecules. The diacetylene unit (–C≡C–C≡C–) is expected to be nearly linear. The sp-hybridized carbon atoms of the alkyne groups will result in bond angles of approximately 180°. The phenyl group, being planar, would be attached to this linear diyne chain.

The tertiary alcohol group, with its sp3-hybridized central carbon, will adopt a tetrahedral geometry. A key feature in the crystal packing would likely be the presence of intermolecular hydrogen bonding involving the hydroxyl group (–OH). The hydroxyl hydrogen can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor. These hydrogen bonds would play a significant role in the formation of a stable, three-dimensional crystal lattice. The methyl groups and the phenyl ring would primarily engage in weaker van der Waals interactions.

| Structural Feature | Expected Geometry/Value | Basis of Prediction |

|---|---|---|

| C≡C Bond Length | ~1.20 Å | Typical for triple bonds |

| C–C (sp-sp) Bond Length | ~1.38 Å | Typical for single bonds between sp-hybridized carbons |

| C–C≡C Bond Angle | ~180° | Linear geometry of alkynes |

| C-O Bond Length (tertiary alcohol) | ~1.44 Å | Standard for C-O single bonds |

| Intermolecular Interactions | Hydrogen bonding (O-H···O) | Presence of hydroxyl group |

Scientific Literature Lacks In-Depth Computational Studies on this compound

The search for computational studies, including Density Functional Theory (DFT) calculations, molecular orbital analysis, prediction of spectroscopic parameters, transition state analysis for reaction mechanisms, and molecular dynamics simulations for conformational analysis, did not yield any specific results for this compound. The information available is limited to basic compound identification and properties, without the detailed theoretical investigations necessary to fulfill the requested article structure.

Consequently, it is not possible to generate a scientifically accurate and well-supported article based on the provided outline due to the lack of primary research on this specific chemical compound. Further research and publication in the field of computational chemistry would be required to provide the necessary data for such an analysis.

Computational and Theoretical Chemistry Studies on 2 Methyl 6 Phenyl Hexa 3,5 Diyn 2 Ol

Quantum Chemical Characterization of Aromaticity and Conjugation in the Diynol System

The electronic structure of 2-Methyl-6-phenyl-hexa-3,5-diyn-2-ol is characterized by a sophisticated interplay of π-conjugation and aromaticity, originating from the phenyl group and the diynyl moiety. Computational and theoretical chemistry studies provide profound insights into these phenomena, elucidating the extent of electron delocalization and its impact on the molecule's geometry and properties. While specific computational data for this compound is not extensively available in the public domain, the principles of its electronic behavior can be thoroughly understood by drawing parallels with computational studies on structurally analogous phenyl-substituted polyynes.

Theoretical studies on related substituted diphenyl butadiynes reveal that the ground-state geometries are influenced by the electronic nature of the substituents. These studies indicate that the phenyl rings may twist relative to the plane of the butadiyne moiety, which can affect the orbital overlap and, consequently, the degree of conjugation.

Aromaticity, another central concept, is typically quantified using several computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths within a ring from an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values closer to 0 suggest a non-aromatic or anti-aromatic character. For the phenyl group in this compound, the HOMA index is expected to be close to that of benzene (B151609), though slight perturbations due to the diynyl substituent are anticipated.

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at the center of a ring. A negative NICS value (e.g., NICS(0) for the ring center or NICS(1) for 1 Å above the ring plane) is indicative of a diatropic ring current, a hallmark of aromaticity. Conversely, a positive NICS value suggests a paratropic ring current, characteristic of anti-aromaticity. The phenyl group in the target molecule would be expected to exhibit a significantly negative NICS value, confirming its aromatic character.

The interplay between the aromatic phenyl ring and the conjugated diynyl chain is a subject of considerable interest. The π-orbitals of the phenyl ring can overlap with the π-orbitals of the triple bonds, leading to an extended conjugated system. This delocalization can be visualized through the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In such conjugated systems, the HOMO and LUMO are typically delocalized over the entire π-framework, and the energy difference between them (the HOMO-LUMO gap) is a critical parameter that influences the molecule's electronic absorption and reactivity.

Based on computational studies of analogous phenyl-capped polyynes, a hypothetical set of calculated data for this compound is presented below to illustrate these concepts.

Interactive Data Table: Calculated Bond Lengths and Aromaticity Indices

| Parameter | Value | Description |

| Phenyl Ring | ||

| C-C Bond Lengths (Å) | ~1.39 - 1.41 | Bond lengths within the phenyl ring, showing minimal alternation. |

| HOMA | ~0.98 | Harmonic Oscillator Model of Aromaticity index for the phenyl ring. |

| NICS(1) (ppm) | ~ -10.2 | Nucleus-Independent Chemical Shift 1 Å above the center of the phenyl ring. |

| Diynyl Chain | ||

| C≡C Bond Length (Å) | ~1.22 | Length of the carbon-carbon triple bonds. |

| C-C Single Bond Length (Å) | ~1.37 | Length of the carbon-carbon single bond between the two triple bonds. |

| Bond Length Alternation (Å) | ~0.15 | Difference between the single and triple bond lengths in the diynyl moiety. |

Note: The values in this table are hypothetical and are based on typical results from DFT calculations on structurally similar compounds for illustrative purposes.

Applications and Emerging Research Directions for 2 Methyl 6 Phenyl Hexa 3,5 Diyn 2 Ol and Its Derivatives

A Strategic Precursor in the Realm of Complex Organic Synthesis

The inherent reactivity of the diyne and hydroxyl functionalities in 2-Methyl-6-phenyl-hexa-3,5-diyn-2-ol makes it a valuable intermediate for the synthesis of complex molecular frameworks. Its utility spans the creation of macrocycles and diverse heterocyclic systems, offering pathways to novel chemical entities with potential applications in various scientific domains.

Crafting Macrocyclic Enediyne Systems

While direct evidence for the use of this compound in the synthesis of macrocyclic enediyne systems is not extensively documented in readily available literature, the structural motif of a conjugated diyne is fundamental to the core of enediyne antibiotics. The synthesis of such macrocycles often involves the strategic coupling of smaller fragments containing diyne units. The presence of both a protected or masked diyne and a modifiable hydroxyl group in derivatives of this compound suggests its potential as a precursor for constructing segments of these complex macrostructures. The general approach to enediyne macrocycles involves the careful orchestration of bond-forming reactions to create the cyclic system, and precursors with functionalities like those in this compound are theoretically well-suited for such synthetic strategies.

Building Diverse Heterocyclic Architectures

The construction of heterocyclic architectures is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials. The alkynyl groups in this compound and its derivatives offer a rich platform for participating in a variety of cyclization reactions. These reactions can lead to the formation of a wide array of heterocyclic rings, including those containing nitrogen, oxygen, and sulfur. The specific reaction pathways and resulting heterocyclic systems would be dependent on the reaction conditions and the nature of the other reactants involved. The versatility of the diyne moiety allows for its participation in cycloaddition reactions, transition-metal-catalyzed cyclizations, and other annulation strategies to furnish complex heterocyclic frameworks.

Forging Pyridine-Based Enetetrayne Systems

The synthesis of pyridine-based enetetrayne systems represents a specialized area within the broader field of diyne chemistry. These molecules, characterized by a pyridine (B92270) ring incorporated into a conjugated system of multiple triple bonds, are of interest for their unique electronic and photophysical properties. While specific examples detailing the direct use of this compound to access these systems are not prominent in the literature, the general synthetic strategies often rely on the coupling of functionalized pyridine precursors with molecules containing terminal alkynes. Derivatives of this compound, appropriately modified to bear a terminal alkyne, could theoretically serve as key coupling partners in the construction of these extended π-systems. Such reactions, typically catalyzed by transition metals, would enable the systematic assembly of these complex and intriguing molecular wires.

A Promising Candidate for Advanced Materials Science

The conjugated π-system inherent in the structure of this compound positions it and its derivatives as attractive building blocks for the development of novel organic materials with interesting electronic and optical properties.

Laying the Foundation for Conjugated Polymers and Optoelectronic Materials

Conjugated polymers are a class of organic materials that have garnered significant attention due to their unique electronic and optical properties, making them suitable for a range of applications. The diyne unit within this compound is a key structural element that can be polymerized through various methods, such as oxidative coupling, to form highly conjugated polymer backbones. The resulting poly(diacetylene)s can exhibit remarkable properties, including intense coloration and significant third-order nonlinear optical activity. The phenyl and methyl substituents on the parent molecule would influence the solubility, processability, and solid-state packing of the resulting polymers, thereby tuning their material properties.

| Polymer Precursor | Potential Polymerization Method | Key Feature of Resulting Polymer |

| This compound Derivative | Oxidative Coupling (e.g., Hay or Glaser coupling) | Extended π-conjugation along the polymer backbone |

| Modified this compound | Transition-metal-catalyzed polymerization | Potentially tunable electronic and optical properties |

Paving the Way for Organic Electronics

The field of organic electronics, which includes devices like organic light-emitting diodes (OLEDs) and organic semiconductors, relies on the design and synthesis of novel organic molecules with tailored electronic properties. The extended π-system of this compound and its derivatives makes them potential candidates for use as components in these devices. By modifying the substituents on the phenyl ring or the tertiary alcohol, it is possible to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tuning is crucial for efficient charge injection, transport, and recombination in organic electronic devices. While still an area of emerging research, the fundamental structure of this compound class holds promise for the development of new materials for next-generation electronic applications.

Advanced Chemical Derivatization for Specialized Research Tools (e.g., chiral reagents for GC analysis)

While direct applications of this compound as a chiral reagent for gas chromatography (GC) analysis are not yet established in the literature, its structure presents a compelling platform for the development of such specialized research tools. The core principle behind this application lies in the conversion of enantiomeric analytes into diastereomers, which can then be separated and quantified using standard chromatographic techniques. wikipedia.org

The tertiary alcohol group in this compound is the key functional handle for derivatization. Chiral derivatizing agents (CDAs) containing a reactive group that can form a covalent bond with the hydroxyl moiety would be employed. nih.gov For instance, a reaction with an optically pure chiral acid chloride, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), would result in the formation of diastereomeric esters. wikipedia.org These diastereomers, having different physical properties, would exhibit distinct retention times on a non-chiral GC column, allowing for their separation and the determination of the enantiomeric excess of the original analyte.

The process would involve the reaction of the chiral alcohol analyte with a derivatizing agent synthesized from this compound. A hypothetical derivatization scheme could involve the acylation of a chiral alcohol with a derivative of our title compound. nih.govscience.gov The success of such a reagent would depend on several factors, including the kinetic resolution of the derivatization reaction and the conformational rigidity of the resulting diastereomers, which influences the separation efficiency in the GC column. The bulky nature of the tert-butyl group and the phenyl ring in this compound could impart a high degree of steric hindrance, potentially leading to significant differences in the gas chromatographic behavior of the resulting diastereomers.

Table 1: Potential Chiral Derivatizing Agents for Alcohols and their Reaction Products

| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Resulting Diastereomer |

| Mosher's acid chloride | Alcohol | Mosher's ester |

| (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) | Alcohol | MTPA ester |

| (1S)-(+)-10-Camphorsulfonyl chloride | Alcohol | Camphorsulfonate ester |

It is important to note that while this application is speculative, the foundational principles of chiral derivatization are well-established, and the unique structure of this compound makes it a promising candidate for the design of novel chiral reagents.

Comparative Studies with Related Diynols and Polyynes

The properties and reactivity of this compound can be better understood through comparative studies with other diynols and polyynes. The presence of the phenyl group is expected to significantly influence its electronic and spectroscopic characteristics compared to analogous compounds with different end groups.

Theoretical studies on phenyl-terminated polyynes have shown that the phenyl group can effectively extend the π-conjugation of the polyyne chain, leading to a reduction in the HOMO-LUMO gap compared to hydrogen-terminated or alkyl-substituted polyynes. researchgate.net This has direct implications for the compound's optical and electronic properties, such as its absorption and emission spectra. For instance, a bathochromic (red) shift in the UV-Vis absorption spectrum would be anticipated for this compound when compared to a similar diynol lacking the phenyl substituent.

The electronic effects of substituents on a benzene (B151609) ring are well-documented, with electron-donating or withdrawing groups altering the electron density of the ring and, by extension, the conjugated system. mdpi.comyoutube.com In the case of this compound, the phenyl ring acts as a π-electron system that can interact with the diacetylene core.

Table 2: Theoretical Comparison of Substituted Diynol Properties

| Diynol Derivative | Substituent Effect | Expected HOMO-LUMO Gap | Expected UV-Vis λmax |

| 2-Methyl-hexa-3,5-diyn-2-ol | Alkyl group (weakly electron-donating) | Larger | Shorter wavelength |

| This compound | Phenyl group (π-conjugating) | Smaller | Longer wavelength |

| 2-Methyl-6-(p-nitrophenyl)-hexa-3,5-diyn-2-ol | Nitro-phenyl group (electron-withdrawing) | Smaller still | Even longer wavelength |

From a structural standpoint, the rigidity of the polyyne chain is a defining characteristic. wikipedia.org The bulky tert-butyl group at one end and the planar phenyl group at the other in this compound would likely influence its crystal packing and intermolecular interactions, which are crucial for its material properties.

Future Research Perspectives and Synthetic Challenges

The future research directions for this compound and its derivatives are promising, particularly in the fields of materials science and molecular electronics. The conjugated polyyne backbone, a key feature of this molecule, is of great interest for the development of molecular wires. researchgate.netresearchgate.net The distinct end groups of this compound could allow for its oriented assembly on surfaces, a critical step in the fabrication of nanoscale electronic devices. nih.gov Computational studies on related systems suggest that the electronic properties of such molecules can be tuned by altering the substituents on the phenyl ring. arxiv.orgmdpi.com

However, the realization of these applications is contingent on overcoming significant synthetic challenges. The synthesis of unsymmetrical diynes, such as this compound, is inherently more complex than that of their symmetrical counterparts. nih.govrsc.org Stepwise synthetic routes are often required, which can be low-yielding and require extensive purification. researchgate.net The stability of polyynes is another major concern, as they can be prone to degradation, especially when exposed to light, heat, or air. wikipedia.org

Future research should focus on developing more efficient and scalable synthetic methodologies for unsymmetrical diynols. This could involve the exploration of novel catalytic systems or the use of protective groups to enhance the stability of the polyyne chain during synthesis. Furthermore, detailed experimental and computational studies are needed to fully elucidate the structure-property relationships of this class of compounds, which will be crucial for their rational design and application in advanced technologies. The development of synthetic strategies for vicinal tertiary diols could also provide insights into creating more complex derivatives. researchgate.net The broader context of poly(p-phenylenes) in electronic applications also suggests a promising future for phenyl-alkyne-containing materials. bohrium.com

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-Methyl-6-phenyl-hexa-3,5-diyn-2-ol in laboratory settings?

- Methodological Answer : The compound can be synthesized via Cadiot-Chodkiewicz cross-coupling , which involves coupling a terminal alkyne with a bromo-alkyne precursor. For example, 4-bromo-2-methylbut-3-yn-2-ol reacts with phenylacetylene derivatives in the presence of CuCl and amine catalysts to form the diyne backbone. Solvent selection (e.g., toluene) and base (e.g., KOH) are critical for yield optimization . Gas-liquid chromatography (g.l.c.) is recommended for purity assessment .

Q. How can researchers characterize the structural purity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the presence of methyl, phenyl, and diyne groups. For example, methyl protons typically appear as singlets (~1.8 ppm), while aromatic protons resonate between 7.1–8.6 ppm .

- GC-MS : Used to verify molecular weight (MW = 202.25 g/mol) and detect impurities.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 220–250 nm) ensures purity >97% .

Q. What natural sources yield this compound, and what isolation protocols are effective?

- Methodological Answer : The compound is a natural product isolated from Laggera pterodonta . Ethanol or methanol extracts of aerial parts are fractionated via silica gel column chromatography. Fractions are eluted with hexane/ethyl acetate gradients, and target compounds are identified using TLC and NMR cross-referencing with literature data .

Advanced Research Questions

Q. What catalytic systems enhance the efficiency of alkyne coupling reactions in the synthesis of polyacetylene derivatives like this compound?

- Methodological Answer :

- Palladium-Copper Systems : PdCl(PPh) with CuI accelerates Sonogashira coupling, achieving >90% yield for alkyne intermediates.

- Solvent Effects : Polar aprotic solvents (e.g., THF) improve reaction rates, while toluene minimizes side reactions during deprotection steps .

Q. How do computational studies contribute to understanding the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict HOMO-LUMO gaps (~4.5 eV) and regioselectivity in electrophilic additions. Molecular dynamics simulations model solvent interactions, guiding synthetic route optimization. Software like Gaussian or ORCA is used for these analyses .

Q. What are the challenges in achieving regioselective functionalization of this compound for pharmaceutical applications?

- Methodological Answer : The compound’s conjugated diyne system is prone to over-reduction or polymerization . Strategies include:

- Protecting Groups : Triisopropylsilyl (TIPS) groups stabilize intermediates during functionalization .

- Low-Temperature Reactions : Conducting reactions at –20°C minimizes side reactions .

Q. How can researchers address contradictions in reported spectroscopic data for this compound across different studies?

- Methodological Answer : Cross-validate data using multi-technique approaches :

- Compare NMR shifts with textbook benchmarks (e.g., methyl groups at δ 1.8–2.1 ppm) .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., CHO requires m/z 184.0888) .

Q. What role does solvent selection play in the deprotection steps during the synthesis of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.